N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S.ClH/c1-20(2)6-3-7-21(16(22)14-11-23-8-9-24-14)17-19-13-5-4-12(18)10-15(13)25-17;/h4-5,10-11H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXZPBFERTXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Compound Overview
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : 379.9 g/mol
- Structure Features : The compound features a dimethylamino propyl group and a fluorinated benzothiazole moiety, which enhance its solubility and bioavailability compared to other derivatives.
Antibacterial Activity
Research indicates that compounds with benzothiazole moieties exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various bacterial strains, including Clostridioides difficile. The presence of the dimethylamino group is believed to enhance membrane permeability, facilitating the compound's uptake into bacterial cells .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Clostridioides difficile | 32 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Studies have demonstrated that similar benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound's mechanism includes promoting apoptosis and arresting the cell cycle at specific phases .
| Cell Line | Effect on Proliferation | IC50 (μM) |
|---|---|---|
| A431 | Significant inhibition | 1.5 |
| A549 | Significant inhibition | 2.0 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action positions it as a potential candidate for treating conditions characterized by inflammation and cancer .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives, including the compound . It was found to have a MIC of 32 μg/mL against C. difficile, indicating strong antibacterial activity compared to other tested compounds .
- Anticancer Mechanism Exploration : Another study focused on the effects of benzothiazole derivatives on cancer cell lines. The compound was found to induce apoptosis in A431 and A549 cells through the inhibition of the AKT and ERK signaling pathways . This suggests a promising avenue for further research into its use as an anticancer agent.
- Inflammatory Response Assessment : Research involving RAW264.7 macrophages revealed that treatment with this compound significantly decreased IL-6 and TNF-α levels, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters such as temperature (e.g., reflux conditions), solvent polarity, and catalyst selection. For example, strong bases or acids may be necessary to facilitate amide bond formation, while high temperatures (80–120°C) can accelerate reaction kinetics. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) is critical to isolate the compound from side products . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate quality.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton and carbon environments, with fluorine NMR confirming the presence of the 6-fluoro group on the benzothiazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula ([M+H]+ or [M-Cl]+ for hydrochloride salts).
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) provides definitive 3D structural confirmation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–3 months.
- Humidity : Use desiccators with controlled relative humidity (e.g., 60% RH).
- Light : Expose to UV/visible light in quartz cells.
Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare chromatograms to fresh samples .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or biological target interactions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for reaction pathways) and molecular docking (e.g., AutoDock Vina) to model interactions with biological targets like kinases or GPCRs. Tools like ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to prioritize synthesis routes or binding assays . Pair computational results with experimental validation (e.g., surface plasmon resonance for binding affinity) .
Q. How can researchers resolve contradictions between spectroscopic data and the expected molecular structure?
- Methodological Answer :
- Re-examine synthetic intermediates : Confirm the purity of precursors (e.g., via HPLC) to rule out side reactions.
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous NMR signals.
- Advanced NMR techniques : 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals, especially in the benzothiazole and dioxine regions .
- Crystallography : If standard methods fail, microcrystal electron diffraction (MicroED) can resolve structures from nano-crystals .
Q. What strategies are recommended for designing biological assays to evaluate pharmacological potential?
- Methodological Answer :
- Target selection : Prioritize targets based on structural analogs (e.g., benzothiazole derivatives often target DNA topoisomerases or antimicrobial pathways) .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability assays (MTT/XTT) with cancer cell lines (e.g., HeLa, MCF-7).
- In vivo models : For antimicrobial studies, employ murine infection models with dose-ranging studies.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate assay specificity .
Q. How can researchers optimize purification for complex reaction mixtures containing this compound?
- Methodological Answer :
- Multi-step chromatography : Use size-exclusion chromatography (SEC) followed by reverse-phase HPLC (C18 column with acetonitrile/water + 0.1% TFA).
- Countercurrent chromatography (CCC) : Effective for separating polar impurities without irreversible adsorption.
- pH-selective extraction : Leverage the compound’s amine groups (pKa ~8–10) by adjusting aqueous phase pH during liquid-liquid extraction .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data across assays?
- Methodological Answer :
- Dose-response curves : Ensure assays are conducted at multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50/IC50 reproducibility.
- Solubility checks : Verify the compound’s solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Metabolic stability : Test if liver microsomes degrade the compound, which may explain reduced activity in longer assays .
Q. What statistical methods are appropriate for optimizing reaction conditions in synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify significant factors.
- Response surface methodology (RSM) : Optimize interactions between critical parameters (e.g., temperature vs. reaction time).
Software like JMP or Minitab can model data and predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
